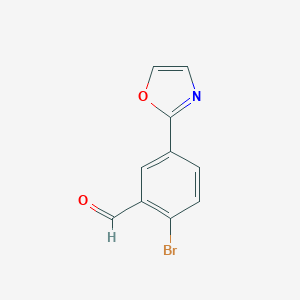
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
概要
説明
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is an organic compound with the molecular formula C({10})H({6})BrNO(_{2}) It features a benzaldehyde core substituted with a bromine atom and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde typically involves the following steps:
Bromination of Benzaldehyde: The starting material, benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated benzaldehyde is then reacted with an appropriate oxazole precursor, such as 2-amino-2-oxazoline, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Conversion to 2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid.
Reduction: Formation of 2-Bromo-5-(1,3-oxazol-2-yl)benzyl alcohol.
科学的研究の応用
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.
作用機序
The mechanism of action of 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the aldehyde group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-5-(1,3-thiazol-2-yl)benzaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
2-Chloro-5-(1,3-oxazol-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-(1,3-oxazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and an oxazole ring, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
特性
IUPAC Name |
2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-2-1-7(5-8(9)6-13)10-12-3-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZUMCLFHQEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443804 | |
| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176961-43-6 | |
| Record name | 2-bromo-5-(1,3-oxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
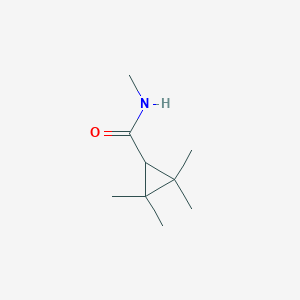
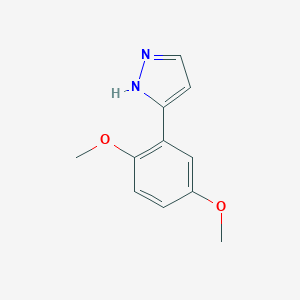
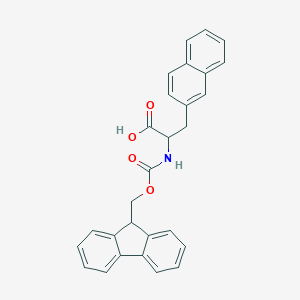
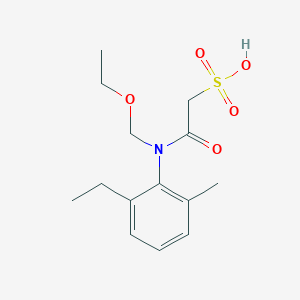


![Bis[bis(3,5-dimethylphenyl)phosphino]methane](/img/structure/B60575.png)
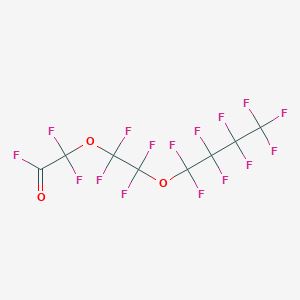
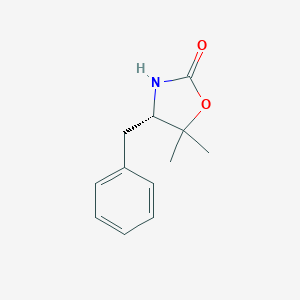
![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)




